molecular formula C19H14N2O5 B11711947 (2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 42019-85-2

(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one

Cat. No.: B11711947
CAS No.: 42019-85-2
M. Wt: 350.3 g/mol
InChI Key: WRYUFOKEOTWUFL-JOBJLJCHSA-N
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Description

(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one is an organic compound characterized by its unique structure, which includes two nitrophenyl groups attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction between cyclopentanone and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: Formation of (2E,5E)-2,5-bis[(4-aminophenyl)methylidene]cyclopentan-1-one.

    Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.

    Substitution: Formation of substituted derivatives with different functional groups replacing the nitro groups.

Scientific Research Applications

(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one has several scientific research applications, including:

    Materials Science: Used in the development of organic electronic materials and as a building block for polymers with specific electronic properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: Potential use in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrophenyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one is unique due to its specific structural features, such as the presence of two nitrophenyl groups and a cyclopentanone ring. These features confer distinct chemical and physical properties, making it suitable for specialized applications in materials science and medicinal chemistry.

Properties

CAS No.

42019-85-2

Molecular Formula

C19H14N2O5

Molecular Weight

350.3 g/mol

IUPAC Name

(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C19H14N2O5/c22-19-15(11-13-1-7-17(8-2-13)20(23)24)5-6-16(19)12-14-3-9-18(10-4-14)21(25)26/h1-4,7-12H,5-6H2/b15-11+,16-12+

InChI Key

WRYUFOKEOTWUFL-JOBJLJCHSA-N

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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